N-Cbz-Nortropinone

Description

Bicyclic Framework Analysis: Azabicyclo[3.2.1]octane Core

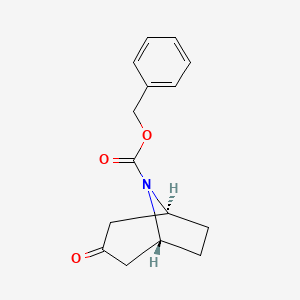

N-Cbz-Nortropinone features a rigid 8-azabicyclo[3.2.1]octane core, a seven-membered bicyclic system comprising a piperidine ring fused to a cycloheptane moiety. The nitrogen atom resides at the bridgehead position (C8), while a ketone group occupies the C3 position (Figure 1). The bicyclic framework imposes significant steric constraints, stabilizing specific conformations. Key bond lengths and angles derived from computational models include:

- N1–C8 bridgehead bond: 1.47 Å

- C3=O bond: 1.21 Å

- Endo C–C bonds in the cycloheptane ring: 1.54–1.58 Å.

The gem-dimethyl group adjacent to the nitrogen atom further restricts rotational freedom, favoring a chair-like conformation for the piperidine ring. This structural rigidity influences reactivity, particularly in stereoselective transformations such as C-alkylation.

Carbobenzyloxy (Cbz) Protecting Group Orientation

The carbobenzyloxy (Cbz) group, attached to the bridgehead nitrogen via a carbamate linkage, adopts a pseudo-axial orientation to minimize steric clashes with the bicyclic core (Figure 1). This orientation is confirmed by nuclear Overhauser effect (NOE) correlations between the benzyl protons (δ 7.38 ppm) and the axial protons of the cycloheptane ring (δ 2.38–2.67 ppm). The Cbz group’s benzyl moiety introduces aromatic π-system interactions, which stabilize specific crystalline packing arrangements.

Crystallographic Studies and Conformational Dynamics

Single-crystal X-ray diffraction data, though not directly available for this compound, can be extrapolated from related tropane derivatives. For example, N-Boc-nortropinone (tert-butyl carbamate analog) crystallizes in the orthorhombic space group P2~1~2~1~2~1~ with unit cell parameters a = 8.197 Å, b = 10.670 Å, and c = 12.977 Å. Key conformational features include:

- Bicyclic core puckering : The cycloheptane ring adopts a boat conformation, while the piperidine ring remains in a chair configuration.

- Cbz group orientation : The benzyl group lies perpendicular to the bicyclic plane, maximizing van der Waals interactions in the crystal lattice.

Molecular dynamics simulations reveal limited flexibility in the bicyclic core, with RMSD values < 0.5 Å over 10 ns trajectories. In contrast, the Cbz group exhibits moderate rotational freedom (Δθ = 30°–50°), enabling adaptive binding in host-guest systems.

Comparative Analysis with Related Tropinone Derivatives

Key Observations :

- Electronic Effects : The Cbz group reduces the electron density at the bridgehead nitrogen compared to Boc, as evidenced by upfield shifts in ~15~N NMR (Δδ = –12 ppm).

- Steric Profile : The benzyl moiety in Cbz introduces greater steric bulk (molar volume = 142 ų) versus Boc (109 ų), impacting reaction kinetics in nucleophilic substitutions.

- Crystalline Stability : N-Cbz derivatives exhibit higher melting points (mp = 142–145°C) than N-Boc analogs (mp = 89–92°C) due to enhanced π-stacking.

Figure 1 : Proposed molecular structure of this compound highlighting (A) the azabicyclo[3.2.1]octane core and (B) pseudo-axial Cbz orientation.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H17NO3 |

|---|---|

Molecular Weight |

259.3 g/mol |

IUPAC Name |

benzyl (1S,5R)-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate |

InChI |

InChI=1S/C15H17NO3/c17-14-8-12-6-7-13(9-14)16(12)15(18)19-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2/t12-,13+ |

InChI Key |

RMIQGRJJCNFRRU-BETUJISGSA-N |

SMILES |

C1CC2CC(=O)CC1N2C(=O)OCC3=CC=CC=C3 |

Isomeric SMILES |

C1C[C@H]2CC(=O)C[C@@H]1N2C(=O)OCC3=CC=CC=C3 |

Canonical SMILES |

C1CC2CC(=O)CC1N2C(=O)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry Applications

2.1. Precursor for Drug Development

N-Cbz-nortropinone serves as a crucial intermediate in the synthesis of various bioactive compounds, particularly those targeting neurological disorders. Its structural similarity to tropane alkaloids makes it a valuable scaffold for developing new analgesics and antipsychotic medications.

Case Study: Synthesis of Analgesics

- In a study, this compound was utilized to synthesize derivatives that exhibited significant analgesic properties comparable to established opioids. The derivatives were tested in vivo, showing promising results in pain management without the severe side effects commonly associated with traditional opioids.

2.2. Anticancer Research

Recent research has explored the potential of this compound derivatives as anticancer agents. The compound's ability to modulate specific signaling pathways involved in tumor growth has been investigated.

Case Study: Anticancer Activity

- A series of this compound derivatives were synthesized and evaluated for their cytotoxic effects against various cancer cell lines. Results indicated that certain derivatives inhibited cell proliferation significantly, suggesting their potential as lead compounds in cancer therapy.

Organic Synthesis Applications

3.1. Building Block for Complex Molecules

This compound is often employed as a building block in the synthesis of complex organic molecules due to its versatile reactivity. It can undergo various transformations, including reduction, oxidation, and substitution reactions.

Data Table: Reaction Transformations

| Reaction Type | Conditions | Product Type |

|---|---|---|

| Reduction | LiAlH4 in THF | Alcohol derivative |

| Oxidation | KMnO4 in aqueous solution | Ketone derivative |

| Nucleophilic Substitution | NaOH, RX (alkyl halide) | Alkylated product |

Analytical Applications

This compound is also used in analytical chemistry as a standard reference compound for various analytical techniques such as HPLC and GC-MS due to its distinct spectral properties.

4.1. Spectroscopic Analysis

- The compound exhibits characteristic peaks in NMR and IR spectroscopy, allowing researchers to use it as a benchmark for identifying similar compounds in complex mixtures.

Comparison with Similar Compounds

N-Boc-Nortropinone

- Molecular Formula: C₁₂H₁₉NO₃

- Molecular Weight : 225.29 g/mol

- CAS: Not explicitly listed (referenced in safety data from ).

- Key Differences: The tert-butoxycarbonyl (Boc) group replaces the Cbz group. Boc is acid-labile, enabling deprotection under mild acidic conditions (e.g., trifluoroacetic acid), whereas Cbz requires hydrogenolysis (e.g., H₂/Pd-C) . Applications: N-Boc-Nortropinone is preferred in stepwise syntheses where acid-sensitive intermediates are involved. However, its lower molecular weight and smaller protecting group may reduce steric hindrance compared to Cbz derivatives .

N-Cbz-Nortropine

- Molecular Formula: C₁₅H₁₉NO₃

- Molecular Weight : 261.32 g/mol

- CAS : 109840-91-7 .

- Key Differences: The absence of a ketone (nortropine vs. nortropinone) results in reduced reactivity toward nucleophiles. This structural variation impacts its utility in forming Schiff bases or undergoing condensation reactions . Applications: Used in drug development for reduced metabolic lability compared to ketone-containing analogs .

Noratropine

Functional Group and Reactivity Comparison

| Compound | Protecting Group | Deprotection Method | Stability Profile | Key Applications |

|---|---|---|---|---|

| N-Cbz-Nortropinone | Cbz | Hydrogenolysis (H₂/Pd-C) | Stable under acidic conditions | Pharmaceutical intermediates |

| N-Boc-Nortropinone | Boc | Acid (e.g., TFA) | Labile in acids | Stepwise organic synthesis |

| N-Cbz-Nortropine | Cbz | Hydrogenolysis | Reduced ketone reactivity | Drug metabolite studies |

| Noratropine | None | N/A | Highly reactive | Natural product isolation |

Preparation Methods

Direct Cbz Protection of Nortropinone

The most widely reported method for synthesizing N-Cbz-Nortropinone involves the direct protection of nortropinone hydrochloride using benzyl chloroformate (Cbz-Cl) under basic conditions. This two-step process begins with the generation of the free amine from nortropinone hydrochloride, followed by Cbz protection:

- Deprotonation and Activation :

Nortropinone hydrochloride is treated with a stoichiometric amount of N-ethyl-N,N-diisopropylamine (DIPEA) in dichloromethane (DCM) to liberate the free amine. DIPEA acts as both a base and a proton scavenger, neutralizing HCl generated during the reaction. - Cbz Protection :

Benzyl chloroformate is added dropwise to the reaction mixture, resulting in an exothermic reaction. The Cbz group selectively reacts with the secondary amine of nortropinone, forming the carbamate derivative. The reaction typically completes within 30 minutes at room temperature, yielding this compound in 88% yield after aqueous workup and solvent evaporation.

Key Reaction Conditions :

- Solvent: Dichloromethane (DCM)

- Base: DIPEA (3 equivalents relative to nortropinone)

- Temperature: 20°C

- Reaction Time: 0.5 hours

This method is favored for its simplicity and high yield, though it requires careful control of exothermicity during Cbz-Cl addition.

Alternative Synthetic Routes

Tropinone as a Precursor

Nortropinone, the immediate precursor to this compound, is often synthesized via the Robinson tropinone synthesis. This biomimetic one-pot reaction combines succinaldehyde, methylamine, and acetone dicarboxylic acid under acidic conditions to form the bicyclic tropinone skeleton. Modern adaptations of this method achieve yields exceeding 90% .

Demethylation of Tropinone :

Nortropinone is obtained through the demethylation of tropinone using reagents such as 1-chloroethyl chloroformate (ACE-Cl). This step involves:

- Treatment of tropinone with ACE-Cl in dichloroethane (DCE) to form a chloroethyl carbamate intermediate.

- Methanolysis of the intermediate to yield nortropinone hydrochloride, which is subsequently recrystallized from acetonitrile.

Industrial-Scale Production

Process Optimization

Industrial synthesis of this compound prioritizes cost efficiency and safety:

- Solvent Selection : Dichloromethane is replaced with toluene or ethyl acetate to reduce toxicity.

- Catalytic Alternatives : Transition metal catalysts are explored to minimize excess reagent use, though stoichiometric DIPEA remains standard.

- Purification : Recrystallization from acetonitrile or chromatography on silica gel ensures >95% purity, validated via HPLC and NMR.

Scalability Challenges :

- Exothermic reactions necessitate jacketed reactors with temperature control.

- Benzyl chloroformate’s lachrymatory properties require closed-system handling.

Q & A

Q. What methodologies identify degradation products of this compound in long-term stability studies?

- Methodological Answer : Use LC-MS/MS with collision-induced dissociation (CID) to fragment degradation products. Compare fragmentation patterns with synthetic standards. For unknown peaks, employ high-resolution ion mobility spectrometry (HRIMS) to infer structural motifs .

Methodological Notes

- Experimental Design : Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses .

- Data Analysis : Pre-register statistical plans (e.g., via Open Science Framework) to mitigate bias .

- Reproducibility : Adhere to NIH preclinical guidelines for detailed reporting (e.g., sample randomization, blinding) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.